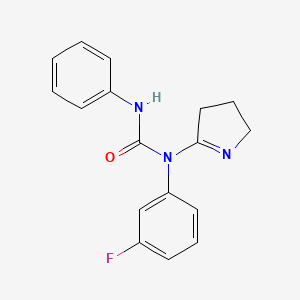![molecular formula C16H16ClNOS2 B2899082 2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide CAS No. 337923-35-0](/img/structure/B2899082.png)
2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide, also known as 2-CPSEA, is a synthetic compound derived from the reaction of 4-chlorophenyl sulfonyl chloride and N-phenylsulfanyl ethyl acetamide. This compound has a wide range of applications in scientific research, including its use as a reagent for the synthesis of various compounds and as an inhibitor of protein kinases.
科学研究应用
2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of various compounds, such as amides, esters, and sulfonamides. It has also been used as an inhibitor of protein kinases, including p38 MAPK, c-Src, and PKA. In addition, this compound has been used as a substrate for the synthesis of a variety of compounds, such as amides, esters, and sulfonamides.
作用机制
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide is thought to involve the inhibition of protein kinases, such as p38 MAPK, c-Src, and PKA. These kinases are involved in the regulation of a variety of cellular processes, such as cell cycle progression, apoptosis, and signal transduction. By inhibiting these kinases, this compound is thought to modulate these processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of cell types. In particular, it has been shown to inhibit the activity of p38 MAPK, c-Src, and PKA. In addition, it has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation. Furthermore, this compound has been shown to modulate the expression of various genes, including those involved in cell cycle progression, apoptosis, and signal transduction.
实验室实验的优点和局限性
The use of 2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide in laboratory experiments has several advantages. First, it is relatively easy to synthesize and can be purified by recrystallization. Second, it is a potent inhibitor of protein kinases and can be used to modulate various cellular processes. Finally, it is relatively stable and can be stored for long periods of time. However, the use of this compound in laboratory experiments also has some limitations. First, it is relatively expensive to synthesize and purify. Second, it is not very soluble in water, which can limit its use in aqueous solutions. Finally, it is toxic and can be hazardous if not handled properly.
未来方向
The future directions for 2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide are numerous. First, further research is needed to elucidate its mechanism of action and to determine its effects on other cellular processes. Second, it could be used in combination with other compounds to modulate the activity of protein kinases. Third, it could be used in the development of novel drugs and therapeutics. Fourth, it could be used in the development of new research tools, such as fluorescent probes and biosensors. Finally, it could be used in the development of new methods for the synthesis of other compounds.
合成方法
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide involves the reaction of 4-chlorophenyl sulfonyl chloride and N-phenylsulfanyl ethyl acetamide in a 1:1 molar ratio. The reaction is carried out in a dry, inert atmosphere, such as nitrogen or argon, at a temperature of 80°C for 2 hours. The product of the reaction is a white solid that can be purified by recrystallization from an appropriate solvent.
属性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-phenylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS2/c17-13-6-8-15(9-7-13)21-12-16(19)18-10-11-20-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWZLUIHNHIAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2898999.png)


![6-(4-benzylpiperidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2899003.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2-oxochromene-3-carboxamide;hydrochloride](/img/structure/B2899007.png)


![ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride](/img/no-structure.png)

![2-Chloro-N-[1-[2-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]propyl]propanamide](/img/structure/B2899015.png)
![N-[4-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2899018.png)


